molecular formula C46H46O2P2 B14771659 (R)-5,5'-Decamethylenedioxy-2,2'-bis(diphenylphosphino)biphenyl

(R)-5,5'-Decamethylenedioxy-2,2'-bis(diphenylphosphino)biphenyl

Cat. No.: B14771659
M. Wt: 692.8 g/mol
InChI Key: MQZNRYHDHKXLNC-UHFFFAOYSA-N
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Description

®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl is a chiral diphosphine ligand that is widely used in asymmetric synthesis and catalysis. This compound is known for its high enantioselectivity and reactivity, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl typically involves the reaction of a biphenyl derivative with diphenylphosphine. One common method includes the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds . Another approach involves the use of nickel-catalyzed coupling reactions, where the chiral ditriflate of binaphthol is treated with diphenylphosphine in the presence of a nickel catalyst .

Industrial Production Methods

Industrial production of this compound often employs large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form secondary phosphines.

    Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as inert atmospheres and specific temperature ranges, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted biphenyl derivatives. These products are often used as intermediates in further synthetic applications.

Scientific Research Applications

®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl exerts its effects involves its ability to coordinate with transition metals. The compound forms stable complexes with metals, which then participate in catalytic cycles to facilitate various chemical transformations. The molecular targets include metal centers in catalysts, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl is unique due to its high enantioselectivity and ability to form stable complexes with a wide range of transition metals. Its structure allows for efficient coordination and catalytic activity, making it a valuable tool in asymmetric synthesis and catalysis.

Properties

Molecular Formula

C46H46O2P2

Molecular Weight

692.8 g/mol

IUPAC Name

(22-diphenylphosphanyl-7,18-dioxatricyclo[17.3.1.12,6]tetracosa-1(22),2,4,6(24),19(23),20-hexaen-3-yl)-diphenylphosphane

InChI

InChI=1S/C46H46O2P2/c1-2-4-6-20-34-48-38-30-32-46(50(41-25-15-9-16-26-41)42-27-17-10-18-28-42)44(36-38)43-35-37(47-33-19-5-3-1)29-31-45(43)49(39-21-11-7-12-22-39)40-23-13-8-14-24-40/h7-18,21-32,35-36H,1-6,19-20,33-34H2

InChI Key

MQZNRYHDHKXLNC-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCOC2=CC(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC(=C5)OCCCC1)P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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